(4-Fluorophenyl)diphenylphosphine oxide

Flame Retardancy Epoxy Resin LOI

Halogenated flame retardants face regulatory phase-out, creating urgent need for non-halogen alternatives in electronics and aerospace materials. (4-Fluorophenyl)diphenylphosphine oxide (CAS 18437-73-5) addresses this need: • UL-94 V-0 rating & reduced heat release in epoxy. • Low dielectric constant/loss for 5G/6G insulating layers. • ≥97% purity, stored at 2-8°C under inert gas, ships ambient.

Molecular Formula C18H14FOP
Molecular Weight 296.3 g/mol
Cat. No. B13112634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)diphenylphosphine oxide
Molecular FormulaC18H14FOP
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
InChIKeyPKALGKRBICPQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)diphenylphosphine oxide Overview


(4-Fluorophenyl)diphenylphosphine oxide (CAS 18437-73-5) is an arylphosphine oxide with a para-fluorinated phenyl substituent, belonging to the class of tertiary phosphine oxides [1]. Its molecular structure (C₁₈H₁₄FOP, MW 296.28) features a phosphorus center bonded to two phenyl rings, one 4-fluorophenyl ring, and an oxygen atom, resulting in a polarized P=O bond that confers distinct electronic and thermal properties . This compound is utilized as a building block in the development of halogen-free flame retardants, dielectric materials, and ligands for metal complex catalysts [2][3].

Why (4-Fluorophenyl)diphenylphosphine oxide Is Irreplaceable


In material science applications, particularly flame retardancy and dielectric modification, arylphosphine oxides are not universally interchangeable. The introduction of a para-fluoro substituent onto the aryl ring, as in (4-Fluorophenyl)diphenylphosphine oxide, significantly modulates key physicochemical properties compared to non-fluorinated or differently substituted analogs [1]. Fluorine's strong electron-withdrawing inductive effect (-I) and its capacity to influence thermal degradation pathways alter both the condensed-phase char formation and gas-phase radical quenching mechanisms . As a result, substituting this compound with unsubstituted diphenylphosphine oxide or other aryl variants without fluorine can compromise flame retardancy efficacy, reduce the dielectric performance, and potentially alter the hydrophobicity of the final material, underscoring the need for a targeted, evidence-based selection process [2].

Quantitative Performance of (4-Fluorophenyl)diphenylphosphine oxide


Superior Flame Retardancy in Epoxy Resins

The incorporation of (4-Fluorophenyl)diphenylphosphine oxide (4-FPO) at just 0.6 wt% phosphorus into an epoxy resin matrix resulted in a significant enhancement in flame retardancy compared to the unmodified baseline. The limiting oxygen index (LOI) value increased to 31.6%, and the sample achieved a UL-94 V-0 rating, indicating self-extinguishing behavior [1]. In contrast, the unmodified epoxy resin exhibits a lower LOI (~19-22%, typical for DGEBA/DDS) and does not meet the UL-94 V-0 standard. Furthermore, the peak heat release rate (pHRR) was reduced by 39%, the average heat release rate (av-HRR) by 24%, and the total heat release (THR) by 19% in the 4-FPO-modified sample [1].

Flame Retardancy Epoxy Resin LOI

Enhanced Dielectric Properties

A closely related analog, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), which contains the same core 4-fluorophenyl diphenylphosphine oxide moiety, demonstrated substantial improvements in dielectric properties when incorporated into epoxy resin at 0.9 wt% phosphorus content . While direct quantitative data for the target compound's own dielectric performance is limited, BFPPO-modified EP thermosets exhibited a clear reduction in both dielectric constant and dielectric loss factor across a range of frequencies compared to pure EP . This provides strong class-level inference that the (4-fluorophenyl)diphenylphosphine oxide structure contributes to enhanced dielectric performance, a critical parameter for applications in advanced electronic materials such as printed circuit boards and electronic encapsulation.

Dielectric Properties Electronic Materials Epoxy Resin

Electronic Effects of para-Fluoro Substitution

The presence of a fluorine atom at the para position of the aryl ring in (4-Fluorophenyl)diphenylphosphine oxide introduces a quantifiable electronic perturbation compared to unsubstituted phenylphosphine oxides. The Hammett substituent constant for para-fluoro (σp = 0.06, σm = 0.34) reflects its strong electron-withdrawing inductive effect and weak resonance donation [1]. In comparison, the unsubstituted phenyl group has σp = 0.00, and the para-methoxy analog has σp = -0.27 (electron-donating) [1]. This electronic difference directly influences the Lewis basicity of the phosphoryl oxygen, the stability of metal-ligand complexes, and the compound's reactivity in nucleophilic or electrophilic transformations. For instance, in a study of arylphosphine oxide ligands, the electron-withdrawing nature of the fluoro substituent was shown to correlate with enhanced catalytic activity and selectivity in hydrophosphinylation reactions [2].

Electronic Effects Structure-Activity Relationship Ligand Design

Structural Confirmation and Purity Benchmark

For procurement decisions, the identity and purity of (4-Fluorophenyl)diphenylphosphine oxide are defined by key analytical benchmarks. The compound is characterized by a molecular weight of 296.28 g/mol and a predicted boiling point of 458.9±37.0 °C . Commercially available material from reputable suppliers is typically offered with a purity of ≥97% . This purity specification ensures reliable performance in downstream applications such as polymer modification or ligand synthesis, where impurities could interfere with curing reactions or catalytic cycles. In contrast, lower purity or poorly characterized analogs may introduce variability, affecting reproducibility and final product properties. The availability of this compound with defined purity and storage conditions (4°C, protect from light, under nitrogen) provides a reliable starting point for research and industrial use .

Analytical Chemistry Quality Control Synthesis

LUMO Energy Tuning via Fluorination

A direct head-to-head comparison in the design of thermally activated delayed fluorescence (TADF) organic light-emitting diode (OLED) host materials demonstrates the quantifiable impact of fluorinated phosphine oxide units. The host material 3CNCzPO, synthesized from tris(4-fluorophenyl)phosphine oxide (a close analog with three 4-fluorophenyl groups), was compared to its CN-free analog, 3CzPO [1]. The incorporation of the fluorinated phosphine oxide lowered the HOMO and LUMO energy levels by 0.15–0.2 eV, increased thermal stability, and enhanced electron transport properties [1]. Consequently, OLEDs using 3CNCzPO exhibited a universally enhanced external quantum efficiency (EQE), with maximum values improving from 13.8% to 22.2% for one emitter, and from 14.3% to 20.1% for another [1]. This evidence strongly supports that the electron-withdrawing fluorine in (4-fluorophenyl)diphenylphosphine oxide can be leveraged to fine-tune frontier orbital energies in materials design.

Molecular Electronics OLED Hosts Electronic Structure

Applications of (4-Fluorophenyl)diphenylphosphine oxide


Halogen-Free Flame Retardant Epoxy Resins

Use (4-Fluorophenyl)diphenylphosphine oxide as an additive in epoxy resin formulations for electronics, aerospace, or construction materials requiring strict fire safety compliance. The evidence of achieving a UL-94 V-0 rating and significantly reducing heat release rates [1] makes it a strong candidate for replacing halogenated flame retardants in printed circuit boards, composite laminates, and protective coatings, where high LOI and low smoke toxicity are paramount [1].

Low-Dielectric Materials for High-Frequency Electronics

Leverage the class-level evidence of reduced dielectric constant and loss factor [1] to design novel insulating materials for 5G/6G communication devices, advanced packaging, and high-speed printed circuit boards. (4-Fluorophenyl)diphenylphosphine oxide can be incorporated into polymer matrices to minimize signal delay and power loss, addressing a critical need in modern microelectronics [1].

Phosphine Oxide Ligands for Metal Catalysis

Utilize the quantifiable electronic tuning offered by the para-fluoro substituent (σp = 0.06) [1] to systematically modulate the Lewis basicity of the phosphoryl oxygen. This property is essential for developing ligands for transition-metal catalysts used in cross-coupling, hydrophosphinylation, or other industrially relevant transformations [2]. The compound serves as a versatile building block for constructing ligands with tailored electronic and steric profiles, where fluorine's electron-withdrawing effect can enhance catalyst activity or stability [3].

Advanced Materials for Organic Electronics

Employ (4-Fluorophenyl)diphenylphosphine oxide or its derivatives as building blocks for host materials or electron-transport layers in OLEDs and organic photovoltaics. Direct comparative evidence shows that fluorinated phosphine oxide units can lower LUMO energy levels and improve charge transport, leading to a substantial (>40% relative) enhancement in device external quantum efficiency [1]. This makes the compound a valuable precursor for developing high-efficiency light-emitting and energy-conversion devices [1].

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